![molecular formula C20H14F3N3O2 B2845605 Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate CAS No. 955284-42-1](/img/structure/B2845605.png)
Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate” is a complex organic compound. It contains a trifluoromethyl group, an aniline group, and a quinoline group . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. Aniline is an organic compound with the formula C6H5NH2. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 4-Cyano-3-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline. It is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .Molecular Structure Analysis
The molecular structure of such compounds is typically complex due to the presence of multiple functional groups. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Another related compound, Ethyl 3-((3,5-bis(trifluoromethyl)phenyl)amino)-2-cyano-4,4,4-trifluorobut-2-enoate, has been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their specific chemical structure. For instance, the compound 4-Cyano-3-(trifluoromethyl)aniline has a molecular formula of C8H5F3N2 and a molar mass of 186.137 g·mol −1 . The compound Ethyl 4-hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylate has a linear formula of C13H10F3NO3 .Scientific Research Applications
- Mechanism : The unique properties of the trifluoromethyl group contribute to their biological activity .
- Example : Ethyl-2-cyanoacetate reacts with ETQ to form 4-hydroxy-2-(trifluoromethyl)quinolinecarboxylate .
- Mechanism : 3,5-bis(trifluoromethyl)benzonitrile serves as a starting material, leading to the formation of selinexor .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Intermediate Synthesis
Selinexor Production
Photoredox Catalysis
Mechanism of Action
The mechanism of action of such compounds can vary depending on their specific chemical structure and the biological systems they interact with. For instance, 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Bicalutamide is a medication that directly blocks the action of male sex hormones and is used in the treatment of prostate cancer.
Future Directions
The future directions for research and development involving such compounds are likely to be influenced by their potential applications in various fields such as medicine, agriculture, and materials science. For instance, trifluoromethylated heterocycles have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-12(10-24)5-3-8-15(17)18(16)26-14-7-4-6-13(9-14)20(21,22)23/h3-9,11H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQMLDDNNVXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

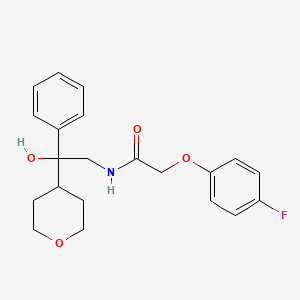
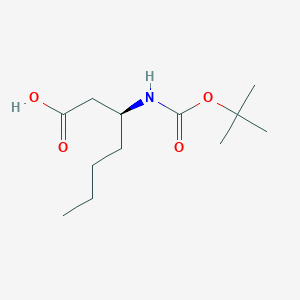
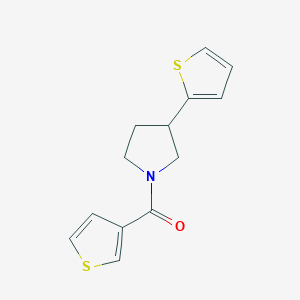
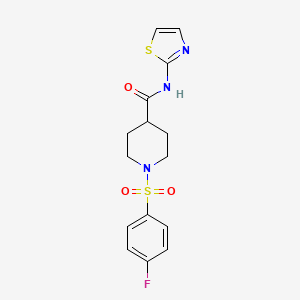
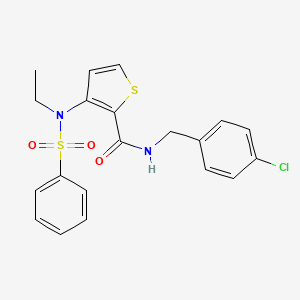

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)
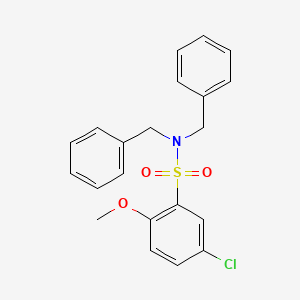
![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
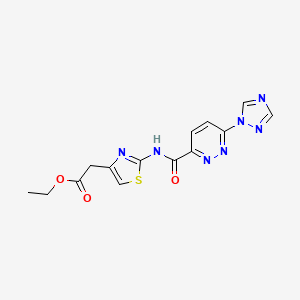
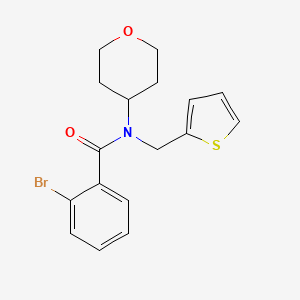
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)